![molecular formula C15H24BrNZn B14893529 3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
3-[(Di-i-butylamino)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Di-iso-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the di-iso-butylamino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-butylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Di-iso-butylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn→3-[(Di-iso-butylamino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Di-iso-butylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Nucleophilic Substitution: Often carried out in the presence of a polar aprotic solvent like THF.
Addition to Carbonyl Compounds: Usually performed at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: Produces biaryl compounds.
Nucleophilic Substitution: Yields substituted aromatic compounds.
Addition to Carbonyl Compounds: Forms secondary or tertiary alcohols.
Aplicaciones Científicas De Investigación
3-[(Di-iso-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for structure-activity relationship studies.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(Di-iso-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling and nucleophilic substitution. The di-iso-butylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Di-iso-butylamino)methyl]phenylmagnesium bromide
- 3-[(Di-iso-butylamino)methyl]phenylboronic acid
- 3-[(Di-iso-butylamino)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-[(Di-iso-butylamino)methyl]phenylzinc bromide offers unique advantages:
- Reactivity : Higher reactivity in cross-coupling reactions compared to its magnesium and boron counterparts.
- Stability : Greater stability under reaction conditions, reducing the risk of side reactions.
- Selectivity : Enhanced selectivity due to the presence of the di-iso-butylamino group, which can influence the electronic properties of the compound.
Propiedades
Fórmula molecular |
C15H24BrNZn |
|---|---|
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-N-(2-methylpropyl)-N-(phenylmethyl)propan-1-amine |
InChI |
InChI=1S/C15H24N.BrH.Zn/c1-13(2)10-16(11-14(3)4)12-15-8-6-5-7-9-15;;/h5-6,8-9,13-14H,10-12H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MIINJWLYFHZFPF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CN(CC1=CC=C[C-]=C1)CC(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

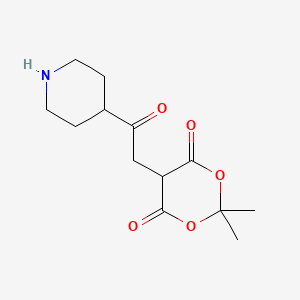
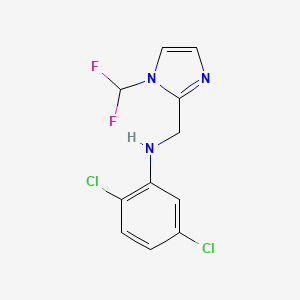
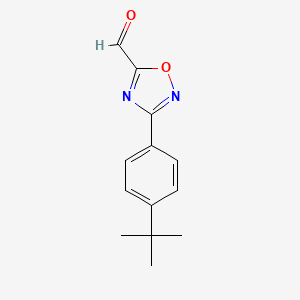
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
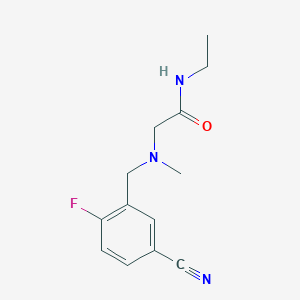
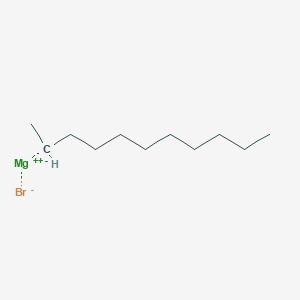
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
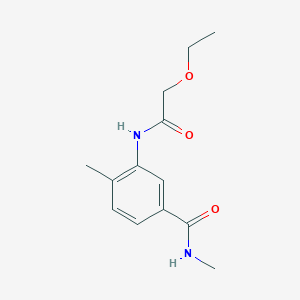
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
